2-Methyloxazole-5-carboxylic acid

説明

The exact mass of the compound 2-Methyloxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyloxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyloxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

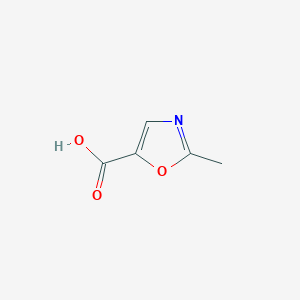

Structure

3D Structure

特性

IUPAC Name |

2-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARKCZHBQSQUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633358 | |

| Record name | 2-Methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216012-87-1 | |

| Record name | 2-Methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical Properties of 2-Methyloxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of 2-methyloxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established theoretical principles with practical, field-proven methodologies to offer a robust resource for the characterization of this molecule.

Molecular and Physicochemical Profile

2-Methyloxazole-5-carboxylic acid is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of both a carboxylic acid and a methyl-substituted oxazole ring imparts a unique combination of electronic and steric properties that are critical to its function in various applications.

A summary of its key identifiers and computed properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃ | [1] |

| Molecular Weight | 127.10 g/mol | [2] |

| CAS Number | 1216012-87-1 | [1] |

| Purity (typical) | ≥97% | [3] |

Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) or a key intermediate are fundamental to its formulation and processing.

Appearance

While specific data for 2-methyloxazole-5-carboxylic acid is not widely published, analogous heterocyclic carboxylic acids, such as 2-methylthiazole-5-carboxylic acid, are typically white to off-white crystalline powders.[4] It is anticipated that 2-methyloxazole-5-carboxylic acid presents in a similar form.

Melting Point

A precise, experimentally determined melting point for 2-methyloxazole-5-carboxylic acid is not currently available in the public domain. However, by examining structurally similar molecules, we can establish a predicted range. For instance, the isomeric compound 5-methylisoxazole-4-carboxylic acid exhibits a melting point of 144-149 °C.[5] The related sulfur-containing analog, 2-methylthiazole-5-carboxylic acid, has a significantly higher melting point of 209-213 °C.[4] This variation underscores the influence of the heteroatom and substitution pattern on crystal lattice energy. It is reasonable to hypothesize that the melting point of 2-methyloxazole-5-carboxylic acid lies within the broader range of these related structures, likely between 150-220 °C.

The melting point is a critical indicator of purity. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[6]

This protocol describes a self-validating system for accurate melting point determination.

-

Sample Preparation: A small amount of the dry, powdered 2-methyloxazole-5-carboxylic acid is carefully packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6][7]

-

Rapid Initial Heating: The sample is heated at a rapid rate to obtain a coarse estimate of the melting point.

-

Slow, Controlled Heating: A fresh sample is then heated to approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.[7]

-

Observation and Recording: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. These two temperatures constitute the melting range.[7]

Caption: Workflow for Melting Point Determination.

Solution Properties

The behavior of 2-methyloxazole-5-carboxylic acid in solution is paramount for its application in drug development, particularly for oral dosage forms.

Solubility

This protocol is considered the gold standard for determining thermodynamic solubility.[8]

-

Preparation: An excess amount of solid 2-methyloxazole-5-carboxylic acid is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[9]

-

Equilibration: The vials are sealed and agitated at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Sample Processing: At various time points, an aliquot is withdrawn and immediately filtered or centrifuged to remove undissolved solid.[8]

-

Analysis: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[8]

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization at a given pH. While an experimental pKa for 2-methyloxazole-5-carboxylic acid has not been reported, we can estimate its value. The pKa of benzoic acid is approximately 4.20.[11] The oxazole ring is electron-withdrawing, which should stabilize the conjugate base and thus increase the acidity (lower the pKa) relative to benzoic acid. Therefore, a pKa in the range of 3.5 to 4.0 is a reasonable prediction.

This method relies on monitoring the pH of a solution of the acid as a standardized base is added.[12]

-

Sample Preparation: A precisely weighed amount of 2-methyloxazole-5-carboxylic acid is dissolved in a known volume of water (or a co-solvent if aqueous solubility is low).[12]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[12]

Caption: Workflow for pKa Determination.

Spectroscopic Profile

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in 2-methyloxazole-5-carboxylic acid.

| Technique | Predicted Spectroscopic Features |

| ¹H NMR | - Carboxylic acid proton (–COOH): A broad singlet, typically in the range of 10-13 ppm. - Oxazole ring proton: A singlet, with a chemical shift influenced by the electronic environment. - Methyl protons (–CH₃): A singlet, likely in the upfield region (e.g., 2.0-2.5 ppm). |

| ¹³C NMR | - Carboxylic carbon (–COOH): A signal in the downfield region, typically 165-185 ppm. - Oxazole ring carbons: Signals characteristic of heteroaromatic systems. The carbon attached to the methyl group and the carbon at the 5-position will have distinct chemical shifts. - Methyl carbon (–CH₃): A signal in the upfield region. |

| Infrared (IR) | - O–H stretch (from COOH): A very broad absorption in the range of 2500-3300 cm⁻¹. - C=O stretch (from COOH): A strong, sharp absorption between 1710 and 1760 cm⁻¹. - C=N and C=C stretches (from oxazole ring): Absorptions in the 1500-1650 cm⁻¹ region. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable, corresponding to its molecular weight. - Common fragmentation patterns may include the loss of –OH, –COOH, and cleavage of the oxazole ring. |

Conclusion

This technical guide has synthesized the available and predicted physical properties of 2-methyloxazole-5-carboxylic acid. While some experimental data remains to be published, the provided protocols offer robust methodologies for their determination. The presented information serves as a foundational resource for researchers and developers working with this promising heterocyclic compound.

References

-

LibreTexts Chemistry. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

- De Biasi, A., et al. "Development of Methods for the Determination of pKa Values." Molecules, vol. 20, no. 9, 2015, pp. 16136-16160.

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

- Barone, V., et al. "Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model." Physical Chemistry Chemical Physics, vol. 6, no. 12, 2004, pp. 3028-3035.

-

University of Calgary. Melting point determination. [Link]

-

University of Pennsylvania. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

SSERC. Melting point determination. [Link]

-

The University of Liverpool Repository. PKa Determination in non-Aqueous Solvents and. [Link]

-

Al-Mustaqbal University College. experiment (1) determination of melting points. [Link]

- Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, vol. 2012, 2012, p. 195727.

-

Westlab. Measuring the Melting Point. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

- Ibarra-Montaño, L. A., et al. "Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR Compared with Potentiometric and Conductometric Titrations." Journal of Applied Solution Chemistry and Modeling, vol. 4, no. 1, 2015, pp. 7-16.

-

Lead Sciences. 2-Methyloxazole-5-carboxylic acid. [Link]

-

PubChem. 4-Methyloxazole-2-carboxylic acid. [Link]

-

Michigan State University. Ionization Constants of Organic Acids. [Link]

-

Scribd. PKa Values of Carboxylic Acids. [Link]

-

Cenmed Enterprises. 2 Methyloxazole 5 Carboxylic Acid. [Link]

Sources

- 1. 2-Methyloxazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]

- 2. 4-Methyloxazole-2-carboxylic acid | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-甲基异噁唑-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. who.int [who.int]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]

- 12. web.williams.edu [web.williams.edu]

2-Methyloxazole-5-carboxylic acid chemical structure

The following technical guide details the chemical structure, synthesis, and applications of 2-Methyloxazole-5-carboxylic acid , designed for researchers in medicinal chemistry and drug development.

Executive Summary

2-Methyloxazole-5-carboxylic acid (CAS: 1216012-87-1 ) is a critical heterocyclic building block used in the synthesis of bioactive compounds, including antibiotics, kinase inhibitors, and fluorescent calcium indicators (e.g., Fura-2).[1][2][3] Its structure features a 1,3-oxazole ring substituted with a methyl group at the C2 position and a carboxylic acid at the C5 position. This specific substitution pattern renders the molecule valuable for fragment-based drug discovery (FBDD) , serving as a rigid, aromatic bioisostere for amide or ester linkages, and as a precursor for decarboxylative cross-coupling reactions.

Chemical Structure & Physicochemical Properties

Structural Analysis

The molecule consists of a five-membered aromatic oxazole ring. The oxygen atom is at position 1, and the nitrogen atom is at position 3.[4]

-

C2 Position (Methyl): The methyl group at C2 is flanked by the electronegative oxygen and nitrogen atoms, making the methyl protons slightly acidic and susceptible to radical halogenation.

-

C5 Position (Carboxylic Acid): The carboxylic acid is conjugated with the oxazole ring. The electron-withdrawing nature of the oxazole ring increases the acidity of the carboxylic group compared to benzoic acid.

-

C4 Position: The C4 proton is the only aromatic proton on the ring, serving as a diagnostic handle in NMR spectroscopy (

ppm).

Key Properties Table

| Property | Data | Note |

| IUPAC Name | 2-Methyl-1,3-oxazole-5-carboxylic acid | |

| CAS Number | 1216012-87-1 | Acid form |

| CAS (Ethyl Ester) | 76284-27-0 | Common precursor |

| Molecular Formula | C | |

| Molecular Weight | 127.10 g/mol | |

| pKa (Predicted) | ~3.0 - 3.5 | More acidic than benzoic acid due to ring electronics |

| LogP | ~0.5 | Low lipophilicity, good aqueous solubility at neutral pH |

| H-Bond Acceptors | 3 (N, 2 O) | |

| H-Bond Donors | 1 (OH) |

Synthetic Methodologies

The synthesis of 2-methyloxazole-5-carboxylic acid is non-trivial due to the specific regiochemistry required (2-Me, 5-COOH). The most authoritative and scalable route involves a Copper-Catalyzed [3+2] Cycloaddition (Carbenoid Insertion) followed by hydrolysis. A classic Robinson-Gabriel cyclodehydration is less favored for this specific isomer due to the difficulty in accessing the specific

Primary Route: Copper-Catalyzed Carbenoid Insertion

This method, utilized in the synthesis of the calcium indicator Fura-2 (Tsien et al.), ensures correct regiochemistry by reacting Ethyl diazopyruvate with Acetonitrile .

Reaction Scheme

-

Cycloaddition: Ethyl diazopyruvate + Acetonitrile

Ethyl 2-methyloxazole-5-carboxylate -

Hydrolysis: Ethyl 2-methyloxazole-5-carboxylate

2-Methyloxazole-5-carboxylic acid

Mechanism

The copper catalyst decomposes the diazo compound to generate a transient copper-carbenoid species. This electrophilic species undergoes a formal [3+2] cycloaddition with the nitrile triple bond. The regioselectivity is driven by the nucleophilic attack of the nitrile nitrogen on the carbenoid carbon and the subsequent closure by the ketone oxygen.

Visualization of Synthesis Logic

Figure 1: Synthetic pathway via copper-catalyzed carbenoid insertion, ensuring 2,5-substitution pattern.

Detailed Experimental Protocol

Objective: Synthesis of 2-Methyloxazole-5-carboxylic acid starting from commercially available precursors.

Phase 1: Synthesis of Ethyl 2-methyloxazole-5-carboxylate[1]

-

Reagents: Ethyl diazopyruvate (1.0 eq), Acetonitrile (Excess/Solvent), Cu(acac)

(5 mol%). -

Safety Note: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield in a fume hood. Avoid ground glass joints.

-

Preparation: Dissolve Ethyl diazopyruvate (e.g., 10 mmol) in anhydrous Acetonitrile (20 mL). Acetonitrile acts as both reactant and solvent.

-

Catalysis: Add Copper(II) acetylacetonate (Cu(acac)

, 0.5 mmol) to the solution. -

Reaction: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere (Nitrogen or Argon). Monitor gas evolution (N

). -

Completion: Stir for 4–6 hours until TLC indicates consumption of the diazo starting material. The solution will typically turn dark green/brown.

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). The ester typically elutes as a pale yellow oil or low-melting solid.

Phase 2: Hydrolysis to the Free Acid

-

Dissolution: Dissolve the purified ethyl ester (1.0 eq) in a 3:1 mixture of THF:Water .

-

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H

O, 2.0 eq) at 0°C. -

Stirring: Allow the reaction to warm to room temperature and stir for 2–3 hours.

-

Acidification: Carefully acidify the mixture to pH ~2-3 using 1M HCl.

-

Isolation: Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na

SO -

Crystallization: Recrystallize from minimal Ethanol/Hexane if necessary to obtain the carboxylic acid as a white to off-white solid.

Reactivity & Applications in Drug Design

Reactivity Profile

The 2-methyloxazole-5-carboxylic acid scaffold offers three distinct vectors for chemical modification:

-

Carboxylic Acid (C5): Standard amide coupling (EDC/HOBt, HATU) to generate libraries of peptidomimetics.

-

Oxazole C4-H: Susceptible to electrophilic aromatic substitution (e.g., halogenation), allowing for further functionalization.

-

Methyl Group (C2): The methyl protons are sufficiently acidic for lateral lithiation or radical bromination (NBS), enabling the attachment of carbon chains or heteroatoms.

Medicinal Chemistry Utility

-

Bioisostere: The oxazole ring serves as a stable, planar bioisostere for amide bonds or phenyl rings, often improving metabolic stability and solubility.

-

Decarboxylative Cross-Coupling: The C5-carboxylic acid can undergo Ag/Pd-catalyzed decarboxylative cross-coupling with aryl halides to form 2,5-diaryloxazoles (e.g., Pimprinine alkaloids).

-

Calcium Indicators: This moiety is a key structural component of Fura-2 and Indo-1 , where the oxazole ring bridges the chelating group and the chromophore, tuning the fluorescence properties.

Figure 2: Reactivity map highlighting the divergent synthetic utility of the core scaffold.

References

-

Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440–3450.

-

Cornforth, J. W. (1953). 4-Methyloxazole-5-carboxylic esters.[5] Journal of the Chemical Society, 93-98. (Foundational work on oxazole synthesis).

- Alonso, M. E., & Jano, P. (1980). Reactions of ethyl diazopyruvate with enol ethers and nitriles. Journal of Heterocyclic Chemistry, 17(4), 721-725. (Describes the [3+2] cycloaddition mechanism).

-

Schnürch, M., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(9), 1932–1935.

-

Sigma-Aldrich. (2024). Product Specification: 2-Methyloxazole-5-carboxylic acid (CAS 1216012-87-1).[2][3][6]

Sources

- 1. WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators - Google Patents [patents.google.com]

- 2. 2-Methyl-oxazole-5-carboxylic acid | 1216012-87-1 [chemicalbook.com]

- 3. 16732-64-2,4-Bromoindole-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. dayonebio.com [dayonebio.com]

- 6. 1216012-87-1 | 2-Methyloxazole-5-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

A Comprehensive Technical Guide to 2-Methyloxazole-5-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

This document provides an in-depth technical overview of 2-Methyloxazole-5-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This guide moves beyond a simple recitation of facts to explain the causality behind its scientific application, offering field-proven insights into its synthesis, characterization, and strategic importance.

Section 1: Core Physicochemical Properties and Identification

2-Methyloxazole-5-carboxylic acid is a stable, solid organic compound. Its core structure consists of a five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is of particular importance in medicinal chemistry, often serving as a bioisostere for other functional groups.

The fundamental quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₃ | [1][2][3] |

| Molecular Weight | 127.10 g/mol | [1][3][4][5] |

| CAS Number | 1216012-87-1 | [1][2] |

| IUPAC Name | 2-Methyl-1,3-oxazole-5-carboxylic acid | |

| Typical Purity | ≥97% | [1][2] |

| Physical Form | Solid | [4] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

Section 2: Synthesis and Purification

The synthesis of 2-Methyloxazole-5-carboxylic acid is most reliably achieved via the hydrolysis of its corresponding ester, such as ethyl 2-methyloxazole-5-carboxylate. This final-step hydrolysis is a common and high-yielding transformation in organic synthesis. The rationale for this approach is twofold: esters are often more readily synthesized and purified than their corresponding carboxylic acids, and their conversion to the acid is a scientifically robust and well-understood process.

The workflow involves a base-mediated saponification followed by an acidic workup to protonate the carboxylate salt, causing the desired product to precipitate.

Caption: Synthetic workflow for 2-Methyloxazole-5-carboxylic acid.

Detailed Experimental Protocol: Hydrolysis of Ethyl 2-methyloxazole-5-carboxylate

This protocol is a self-validating system, with a clear endpoint determined by the cessation of starting material presence, verifiable by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Ethyl 2-methyloxazole-5-carboxylate (1.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (for extraction, if needed)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve ethyl 2-methyloxazole-5-carboxylate in a 3:1 mixture of THF and deionized water. The use of THF as a co-solvent is critical to ensure the miscibility of the organic ester with the aqueous base.

-

Saponification: Add lithium hydroxide monohydrate (1.5 equivalents) to the solution. Stir the reaction mixture at room temperature. The choice of lithium hydroxide is often preferred for its high reactivity and the frequent crystallinity of its carboxylate salts.

-

Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). The reaction is complete when the starting ester spot has been fully consumed (typically 2-4 hours).

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring. The purpose of this step is to protonate the lithium carboxylate, which is soluble in water, to form the neutral carboxylic acid, which is significantly less soluble.

-

Precipitation and Isolation: Continue adding HCl until the pH of the solution is approximately 2-3. A white precipitate of 2-Methyloxazole-5-carboxylic acid should form.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product under high vacuum to a constant weight. The final product can be characterized by spectroscopy.

Section 3: Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods provide a comprehensive characterization of the 2-Methyloxazole-5-carboxylic acid structure.

| Technique | Expected Observation | Rationale |

| ¹H NMR | Singlet, ~12-13 ppm (broad) | Acidic proton of the carboxylic acid group; its broadness is due to hydrogen bonding and exchange.[6] |

| Singlet, ~7.5-8.0 ppm | Proton on the C4 position of the oxazole ring. | |

| Singlet, ~2.5-2.7 ppm | Protons of the methyl group at the C2 position. | |

| ¹³C NMR | ~165-170 ppm | Carbonyl carbon of the carboxylic acid.[6] |

| ~160-165 ppm | C2 carbon of the oxazole ring (attached to methyl). | |

| ~140-145 ppm | C4 carbon of the oxazole ring. | |

| ~125-130 ppm | C5 carbon of the oxazole ring (attached to COOH). | |

| ~14-16 ppm | Methyl group carbon. | |

| FT-IR | 2500-3300 cm⁻¹ (very broad) | O-H stretch of the hydrogen-bonded carboxylic acid dimer.[7][8][9] |

| ~1710-1730 cm⁻¹ (strong, sharp) | C=O stretch of the carboxylic acid.[7][8][9] | |

| Mass Spec (ESI+) | m/z = 128.03 | [M+H]⁺, corresponding to the protonated molecular ion. |

Section 4: The Role of 2-Methyloxazole-5-carboxylic Acid in Drug Development

The true value of 2-Methyloxazole-5-carboxylic acid for drug development professionals lies in its application as a carboxylic acid bioisostere . Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.

The Causality Behind Bioisosteric Replacement: A carboxylic acid is a common functional group in many drug candidates, as it can form strong ionic interactions with biological targets. However, it also has drawbacks:

-

Low Lipophilicity: The ionized carboxylate group can hinder a drug's ability to cross biological membranes, such as the blood-brain barrier.[10]

-

Metabolic Instability: Carboxylic acids can be rapidly metabolized, leading to poor pharmacokinetic profiles and potential toxicity.[10]

-

High Acidity: The pKa of a typical carboxylic acid (~4-5) means it is almost fully ionized at physiological pH.

Replacing a traditional carboxylic acid with a heterocycle like 2-methyloxazole-5-carboxylic acid allows scientists to fine-tune these properties. The oxazole ring can still participate in hydrogen bonding and dipole interactions within a receptor's active site, but it subtly alters the molecule's acidity, lipophilicity, and metabolic fate. This strategic replacement can lead to improved drug-like properties.

Caption: Logic of bioisosteric replacement in drug design.

While direct applications for 2-Methyloxazole-5-carboxylic acid itself are proprietary, its structural motifs are found in compounds explored as transthyretin amyloidogenesis inhibitors and inhibitors of HldE kinase for use as Gram-negative antivirulence drugs.[11] This demonstrates its utility as a key building block for creating novel therapeutic agents.

Section 5: Safety and Handling

As a laboratory chemical, 2-Methyloxazole-5-carboxylic acid requires standard safety precautions.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

Recommended Precautions:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

In Case of Exposure: Follow standard first-aid measures for skin/eye contact (rinse with water) or inhalation (move to fresh air).[12][13][14]

-

Conclusion

2-Methyloxazole-5-carboxylic acid is more than just a chemical with a specific molecular weight. It is a sophisticated tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its role as a versatile bioisosteric building block make it a valuable asset in the design and development of next-generation therapeutics. Understanding the principles outlined in this guide enables researchers to leverage this compound to its fullest potential, overcoming common challenges in drug discovery to create safer and more effective medicines.

References

-

2 Methyloxazole 5 Carboxylic Acid. Cenmed Enterprises. [Link]

-

2-Methyloxazole-5-carboxylic acid. Lead Sciences. [Link]

-

2-Methyloxazole-4-carboxylic acid. Appretech Scientific Limited. [Link]

-

ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. [Link]

-

5-Methylisoxazole-4-carboxylic acid | C5H5NO3. PubChem, National Institutes of Health. [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

- Process for the preparation of 5-nitroimidazole-2-carboxylic acids.

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central, National Institutes of Health. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Synthesis of 2-hydroxymethyl-thiazole -5-carboxylic acid. PrepChem.com. [Link]

-

Safety Data Sheet: 2-Methylimidazole. Carl ROTH. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi Journal of Chemistry. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. 2-Methyloxazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]

- 3. appretech.com [appretech.com]

- 4. 5-メチルイソオキサゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. echemi.com [echemi.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. researchgate.net [researchgate.net]

- 11. methyloxazole carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Safe Handling of 2-Methyloxazole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids

Introduction: 2-Methyloxazole-5-carboxylic acid (CAS No. 1216012-87-1) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its oxazole core is a common motif in various biologically active molecules, making it a valuable intermediate for synthesizing novel pharmaceutical candidates.[3] The reactivity of its carboxylic acid group allows for a wide range of chemical transformations, essential for developing new therapeutic agents.[4]

This guide provides a comprehensive overview of the safety and handling procedures for 2-Methyloxazole-5-carboxylic acid. It is intended for researchers, chemists, and laboratory professionals engaged in its use.

Disclaimer: Validated safety and toxicological data specifically for 2-Methyloxazole-5-carboxylic acid (CAS 1216012-87-1) are limited in publicly accessible literature and safety data sheets. The safety protocols and hazard information presented in this guide are synthesized from data on closely related structural isomers, such as 3-Methylisoxazole-5-carboxylic acid and 5-Methylisoxazole-4-carboxylic acid. This conservative approach, based on structural analogy, is adopted to ensure the highest degree of safety in the laboratory.

Compound Identification and Physicochemical Properties

Proper identification is the first step in risk assessment. Key identifiers and properties for 2-Methyloxazole-5-carboxylic acid are summarized below.

| Property | Value | Source |

| Chemical Name | 2-Methyloxazole-5-carboxylic acid | [2] |

| CAS Number | 1216012-87-1 | [2] |

| Molecular Formula | C₅H₅NO₃ | [2] |

| Molecular Weight | 127.10 g/mol | [2][5] |

| Appearance | Solid (form may vary) | Inferred |

| Storage | Sealed in a dry environment, at 2-8°C | [2] |

Hazard Identification and GHS Classification (Inferred)

Based on data from structural analogs, 2-Methyloxazole-5-carboxylic acid is classified as hazardous under the OSHA Hazard Communication Standard.[6][7][8] The primary hazards are related to irritation and potential harm upon ingestion or inhalation.

GHS Hazard Summary for Related Isoxazole/Oxazole Carboxylic Acids:

| Hazard Class | GHS Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [9][10][11] |

| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation | [9][10][11][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [10][11][12] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [10][12] |

The following diagram illustrates the expected GHS labeling for this class of compounds.

Caption: Inferred GHS Label for 2-Methyloxazole-5-carboxylic acid.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate PPE to create a barrier between the researcher and the chemical.[13]

Engineering Controls

-

Primary Control: All handling of solid 2-Methyloxazole-5-carboxylic acid and its solutions should be conducted within a certified chemical fume hood.[14] This is the most effective way to control the inhalation of dust or vapors.

-

Ventilation: The laboratory should be equipped with adequate general ventilation to ensure air quality.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the planned procedure.[15]

-

Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles with side shields at all times.[6] A face shield should be worn over goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile gloves.[16] Gloves should be inspected for defects before use and changed every 30-60 minutes or immediately if contamination is suspected.[16]

-

Lab Coat/Gown: A buttoned, long-sleeved laboratory coat is mandatory. For procedures with a higher risk of spillage, a chemically resistant gown with tight-fitting cuffs is recommended.[6][16]

-

-

Respiratory Protection:

-

Under normal conditions of use within a fume hood, respiratory protection is not typically required.

-

If engineering controls fail or for large-scale work where dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[6]

-

The following diagram illustrates the hierarchy of controls, which prioritizes the most effective safety measures.

Caption: The hierarchy of safety controls in a laboratory setting.

Standard Operating Protocol for Handling

Adherence to a strict protocol minimizes the risk of exposure and ensures experimental reproducibility.

Preparation and Weighing

-

Don PPE: Before approaching the chemical storage area, put on all required PPE (lab coat, goggles, gloves).

-

Work Area: Conduct all manipulations inside a chemical fume hood.

-

Weighing: If possible, use a ventilated balance enclosure. If not, carefully weigh the solid in the fume hood on a tared weigh boat. Avoid creating dust.

-

Rationale: Preventing dust generation is key to avoiding inhalation exposure.[6]

-

-

Container Handling: Keep the container tightly closed when not in use.

Solution Preparation and Use

-

Solvent Addition: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase dust dispersal.

-

Mixing: Use magnetic or overhead stirring to dissolve the compound. Avoid vigorous shaking that could cause splashing.

-

Transfers: Use appropriate tools (e.g., cannulas, syringes) for liquid transfers to minimize spills.

Post-Handling and Decontamination

-

Cleaning: Clean all contaminated surfaces and glassware thoroughly.

-

PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid self-contamination.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves and completing work.[9]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[12]

-

In Case of Skin Contact: Remove all contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[11][17] If skin irritation persists, seek medical attention.[9]

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[11] If breathing is difficult or symptoms occur, seek medical attention.[6]

-

If Swallowed: Rinse the mouth with water.[9] Do NOT induce vomiting.[12] Call a poison control center or physician immediately.[12]

Stability and Reactivity

Understanding the chemical's stability is vital for safe storage and handling.

-

Stability: The compound is expected to be stable under recommended storage conditions.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which may cause vigorous reactions.[7][18]

-

Conditions to Avoid: Protect from excess heat, moisture, and dust formation.[7]

-

Hazardous Decomposition Products: Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[6]

Waste Disposal

All waste containing 2-Methyloxazole-5-carboxylic acid must be treated as hazardous.

-

Solid Waste: Collect contaminated solids (e.g., weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect all solutions in a labeled hazardous waste container compatible with the solvents used.

-

Disposal: All chemical waste must be disposed of through a licensed chemical waste disposal service, in accordance with all local, state, and federal regulations.[19]

References

-

National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylimidazole. [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Methylisoxazole-5-carboxylic acid. [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

-

ChemSynthesis. (2025). ethyl 2-methyl-1,3-oxazole-5-carboxylate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyloxazole-2-carboxylic acid. PubChem. [Link]

-

Lead Sciences. (n.d.). 2-Methyloxazole-5-carboxylic acid. [Link]

-

NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

- Google Patents. (n.d.).

-

GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. [Link]

-

International Journal of Engineering, Science and Mathematics. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. [Link]

-

ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methyloxazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]

- 3. researchgate.net [researchgate.net]

- 4. ijesm.co.in [ijesm.co.in]

- 5. 4-Methyloxazole-2-carboxylic acid | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. gerpac.eu [gerpac.eu]

- 14. fishersci.com [fishersci.com]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. pppmag.com [pppmag.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. carlroth.com [carlroth.com]

- 19. echemi.com [echemi.com]

The Ascendant Scaffold: A Technical Guide to 2-Methyloxazole-5-carboxylic Acid Derivatives in Drug Discovery

Abstract: The 2-methyloxazole-5-carboxylic acid core is an ascendant heterocyclic scaffold increasingly recognized for its therapeutic potential. Its derivatives, particularly the 5-carboxamides, serve as versatile pharmacophores capable of targeting key enzymes implicated in oncology and inflammatory diseases. This guide provides an in-depth overview for researchers and drug development professionals, detailing the synthetic architecture of this scaffold, key derivatization strategies, and its application as a potent kinase inhibitor. We will explore the causal logic behind synthetic choices and present field-proven insights into the structure-activity relationships that drive potency and selectivity.

The 2-Methyloxazole-5-carboxylic Acid Core: A Privileged Scaffold

The 1,3-oxazole ring is a five-membered heterocycle found in numerous natural products and FDA-approved pharmaceuticals. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its rigid planar structure, make it an attractive component in rational drug design. The 2-methyloxazole-5-carboxylic acid motif, in particular, offers three key points for diversification: the 2-methyl group, the C4 position of the oxazole ring, and the C5 carboxylic acid functionality. This versatility allows for fine-tuning of steric, electronic, and pharmacokinetic properties, making it a privileged scaffold in modern medicinal chemistry.

Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will focus on their role as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of many diseases.

Synthetic Architecture: Building the Oxazole Core

The construction of the 2,5-disubstituted oxazole ring is a foundational step in accessing the target derivatives. Several classical and modern methods exist, each with distinct advantages. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Foundational Synthesis: An Adaptation of the Hantzsch-Type Condensation

One of the most direct and reliable methods to construct the 2-methyloxazole-5-carboxylate core is through the condensation of an α-haloketone with an amide. This approach is analogous to the well-established Hantzsch thiazole synthesis. For our target scaffold, a logical and efficient route involves the reaction of ethyl 2-chloro-3-oxobutanoate with acetamide .

The causality of this reaction lies in the electrophilic nature of the α-carbon bearing the chlorine and the nucleophilicity of the amide nitrogen. The reaction proceeds through an initial SN2 displacement of the chloride by the amide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The use of a high-boiling solvent or heating is crucial to drive the dehydration step, which is the thermodynamic driving force for the aromatization of the intermediate oxazoline.

Caption: General workflow for the Hantzsch-type synthesis of the oxazole core.

Detailed Experimental Protocol: Synthesis of Ethyl 2-methyloxazole-5-carboxylate

This protocol is adapted from established procedures for similar oxazole syntheses. It serves as a self-validating system; successful formation of the product can be readily monitored and confirmed through standard analytical techniques.

Materials:

-

Ethyl 2-chloro-3-oxobutanoate (1.0 eq)

-

Acetamide (1.2 eq)

-

High-boiling solvent (e.g., N,N-Dimethylformamide or Diglyme)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetamide and the chosen solvent. Stir until the acetamide is fully dissolved.

-

Reagent Addition: Slowly add ethyl 2-chloro-3-oxobutanoate to the solution at room temperature.

-

Heating: Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove any remaining solvent and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel to obtain the pure ethyl 2-methyloxazole-5-carboxylate.

Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum will show characteristic peaks for the ethyl ester, the C2-methyl group, and the C4-proton on the oxazole ring.

Derivatization Strategies: Crafting Bioactive Amides

The C5-carboxylate ester is an ideal handle for derivatization, most commonly to form a diverse library of carboxamides. Amide bond formation is a robust and well-understood transformation in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).

Amide Coupling: The Gateway to Diversity

The synthesis of 2-methyloxazole-5-carboxamides is typically achieved in a two-step sequence from the corresponding ethyl ester.

-

Saponification: The ethyl ester is first hydrolyzed to the free carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol or THF. Acidification then yields the 2-methyloxazole-5-carboxylic acid. This step is critical as the free acid is the active species in the subsequent coupling reaction.

-

Amide Coupling: The carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole). These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the primary or secondary amine to form the stable amide bond. The choice of coupling agent and base (e.g., DIPEA - N,N-Diisopropylethylamine) is crucial to ensure high yields and minimize side reactions.

Caption: Experimental workflow for the synthesis of carboxamide derivatives.

Applications in Drug Discovery: Targeting Kinase Pathways

The 2-methyloxazole-5-carboxamide scaffold has emerged as a promising framework for the development of inhibitors targeting protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers and inflammatory conditions.

Case Study: Inhibition of the PI3K/Akt/IKK Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central node in cell signaling that controls cell growth, proliferation, and survival. Downstream of Akt, the IκB kinase (IKK) complex plays a pivotal role in activating the NF-κB transcription factor, a key mediator of inflammation.[1] Inhibitors that can modulate this pathway have significant therapeutic potential. While specific data for 2-methyloxazole-5-carboxamide derivatives is emerging, extensive research on analogous heterocyclic carboxamides has demonstrated potent inhibition of PI3K and IKK isoforms.[2][3]

Mechanism of Action: These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The oxazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase's hinge region. The C5-carboxamide moiety and the substituent on the amide nitrogen then extend into other regions of the active site, where they can be modified to achieve potency and selectivity for a specific kinase isoform.

Caption: Simplified PI3K/Akt/IKK signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies on related heterocyclic carboxamides provide a predictive framework for optimizing 2-methyloxazole-5-carboxamide derivatives as kinase inhibitors.[4][5]

-

Hinge-Binding: The oxazole nitrogen is critical for forming a hydrogen bond with the kinase hinge region. The 2-methyl group is generally well-tolerated and can provide favorable van der Waals interactions.

-

Amide Moiety: The N-H of the carboxamide can act as a hydrogen bond donor. The substituent attached to the amide nitrogen explores a solvent-exposed region, and its size, polarity, and flexibility are key determinants of potency and selectivity.

-

Selectivity: Achieving selectivity between different kinase isoforms (e.g., PI3Kα vs. PI3Kδ, or IKKα vs. IKKβ) is a major challenge. Subtle modifications to the amide substituent can exploit small differences in the active site topology of the kinases to confer selectivity.[2][3]

Data Presentation: Bioactivity of Analogous Kinase Inhibitors

While extensive public data on 2-methyloxazole-5-carboxamide derivatives is limited, the following table presents IC₅₀ values for structurally related heterocyclic compounds, demonstrating the potential of this chemical class. This data serves as a benchmark for future development programs.

| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 18 | [2] |

| Pyrazolo[1,5-a]pyrimidine | PI3Kα | 1422 (Selectivity: 79x) | [2] |

| Pyrazolo[1,5-a]pyrimidine | PI3Kβ | 25470 (Selectivity: 1415x) | [2] |

| Benzoxazole | hMAGL | 7.6 | [6] |

| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | 10 (Kᵢ) | [3] |

| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKβ | 680 (Kᵢ) (Selectivity: 68x) | [3] |

Conclusion and Future Outlook

The 2-methyloxazole-5-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its straightforward and scalable synthesis, coupled with the vast chemical space accessible through derivatization of the C5-carboxamide, makes it an ideal starting point for medicinal chemistry campaigns. The demonstrated potential of analogous structures to potently and selectively inhibit key kinases in the PI3K/Akt/IKK pathway highlights the significant opportunity for developing next-generation treatments for cancer and inflammatory diseases. Future work will undoubtedly focus on synthesizing and screening focused libraries of these derivatives to fully elucidate their SAR and identify clinical candidates with superior efficacy and safety profiles.

References

-

Cox, M., Prager, R. H., & Svensson, C. E. (2003). The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. Australian Journal of Chemistry, 56(9), 887-896. [Link]

-

Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. CHIMIA International Journal for Chemistry, 69(4), 217-221. [Link]

-

Wrobleski, S. T., Moslin, R., Tawa, P., et al. (2019). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 24(21), 3828. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11858, Ethyl 2-chloroacetoacetate. Retrieved from [Link]

-

Holla, B. S., Mahalinga, M., Karthikeyan, M. S., et al. (2006). Synthesis, antitumour activity and structure-activity relationships of 5H-benzo[b]carbazoles. Bioorganic & Medicinal Chemistry, 14(9), 3041-3049. [Link]

-

Hayakawa, M., Kaizawa, H., Moritomo, H., et al. (2004). Synthesis and biological evaluation of 5-(2-oxo-5-substituted-1,2-dihydro-indol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide derivatives as novel VEGF-R2 inhibitors. Bioorganic & Medicinal Chemistry, 12(2), 439-447. [Link]

-

ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

-

Kumar, A., Sharma, S., & Sharma, S. (2020). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Drug Targets, 21(12), 1189-1206. [Link]

-

Rizvi, S. U. M. D., Shaikh, F., & Ayoub, M. (2022). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 20(2), 126. [Link]

-

Lee, J. Y., Kim, H., & Lee, Y. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific Reports, 13(1), 12345. [Link]

-

Al-Ostath, A., Abushahma, R., & Hammad, L. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(9), e0291720. [Link]

-

Wang, Y., Li, Y., Zhang, Y., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Bioorganic & Medicinal Chemistry, 27(22), 115133. [Link]

-

Zadrazilova, I., Nevin, E., O'Mahony, J., et al. (2015). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 20(1), 1433-1448. [Link]

-

Pujala, B., King, B. T., & Johnson, K. N. (2017). Discovery of Novel Dual Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry, 60(24), 10075-10086. [Link]

- Wei, F. (2017). Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.

-

Kaur, R., & Kumar, R. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(13), 4225. [Link]

-

Sugden, H., et al. (2022). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Cancers, 14(15), 3624. [Link]

-

Al-Otaibi, F., Al-Zahrani, A. A., & Al-Agamy, M. H. M. (2022). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1349. [Link]

-

Kumar, A., Sharma, V., & Singh, P. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 26(11), 3326. [Link]

-

Al-Abdullah, E. S., Al-Harbi, S. A., & Al-Salahi, R. (2021). Synthesis and cytotoxic/antimicrobial screening of 2-alkenylimidazo[1,2-a]pyrimidines. Molecules, 26(16), 4983. [Link]

Sources

- 1. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antitumour activity and structure-activity relationships of 5H-benzo[b]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of 2-Methyloxazole-5-carboxylic Acid using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a detailed guide to the acquisition and interpretation of ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) data for 2-Methyloxazole-5-carboxylic acid. We explore the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, chemists, and drug development professionals. The protocols herein are designed to be self-validating, ensuring accurate and reproducible structural confirmation. This guide is grounded in authoritative spectroscopic principles and supported by comprehensive references to foundational literature.

Introduction: The Role of NMR in Heterocyclic Compound Analysis

2-Methyloxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring, a five-membered aromatic ring containing one oxygen and one nitrogen atom. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of such organic molecules. It provides precise information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and spatial relationships. For a molecule like 2-Methyloxazole-5-carboxylic acid, NMR allows us to confirm the presence and positioning of the methyl group, the carboxylic acid, and the sole proton on the aromatic oxazole ring. The interpretation of chemical shifts (δ), coupling constants (J), and signal multiplicities is paramount for verifying the molecular structure.

Predicted NMR Spectral Data

While experimental spectra can vary slightly based on solvent and concentration, predicted data provides a robust baseline for interpretation. The following data was predicted using advanced computational algorithms and is consistent with values reported for structurally similar oxazole derivatives in the literature.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methyloxazole-5-carboxylic Acid

| Atom/Group | Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Methyl (CH₃) | C1, H1' | ~2.6 | Singlet (s) | ~14 |

| Oxazole Ring C-H | C4, H4 | ~8.2 | Singlet (s) | ~130 |

| Carboxylic Acid (COOH) | C6, H6 | >11 (broad) | Singlet (s, broad) | ~163 |

| Oxazole Ring C-CH₃ | C2 | N/A | N/A | ~165 |

| Oxazole Ring C-COOH | C5 | N/A | N/A | ~140 |

Note: Predictions are based on standard conditions, typically using DMSO-d₆ as the solvent, which is suitable for carboxylic acids.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible NMR data. The choice of a deuterated solvent is critical; for carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred as it can solubilize the compound and its acidic proton is less prone to rapid exchange than in protic solvents like Methanol-d₄.

Materials

-

2-Methyloxazole-5-carboxylic acid (5-10 mg)

-

DMSO-d₆ (99.8% D)

-

NMR Tube (5 mm, high precision)

-

Pipettes and glassware

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Solubilization: Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution is required.

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulates are visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

-

Capping: Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

In-Depth Spectral Interpretation

The following section breaks down the causality behind the predicted chemical shifts and signal multiplicities for 2-Methyloxazole-5-carboxylic acid.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms are numbered as shown in the diagram below. This numbering is crucial for assigning specific NMR signals to their corresponding atoms in the molecule.

Caption: Systematic workflow for NMR-based structural elucidation.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a definitive and high-confidence confirmation of the chemical structure of 2-Methyloxazole-5-carboxylic acid. By carefully analyzing the chemical shifts, signal multiplicities, and integrating the data from both experiments, researchers can verify the connectivity and chemical environment of every atom in the molecule. This application note serves as a practical guide for this process, blending established spectroscopic principles with a validated experimental protocol.

References

-

Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh - A foundational textbook covering the principles of NMR, MS, IR, and UV/Vis spectroscopy for organic structure determination. URL: [Link]

-

Title: Introduction to Spectroscopy Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan - A widely used undergraduate and graduate textbook that provides detailed explanations of NMR theory and spectral interpretation. URL: [Link]

-

Title: ¹³C Data for 2-Methyl-5-oxazolecarboxylic acid Source: Spectral Database for Organic Compounds (SDBS) - A comprehensive database of spectral data for organic compounds, which can be used to find data for similar structures. URL: [Link]

-

Title: PubChem Compound Summary for 2-methyl-1,3-oxazole-5-carboxylic acid Source: National Center for Biotechnology Information (NCBI) - PubChem provides chemical information, including properties and sometimes spectral data or links to it. URL: [Link]

Application Note: FT-IR Analysis of 2-Methyloxazole-5-carboxylic Acid

Abstract

This application note provides a comprehensive guide for the qualitative analysis of 2-Methyloxazole-5-carboxylic acid using Fourier Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust method for structural verification and quality assessment of this important heterocyclic compound. The note details the theoretical basis for the vibrational characteristics of the molecule, provides step-by-step protocols for sample preparation and spectral acquisition, and offers a detailed guide to spectral interpretation.

Introduction: The Significance of 2-Methyloxazole-5-carboxylic Acid

2-Methyloxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The oxazole ring is a key structural motif found in numerous biologically active molecules, including antibiotics, anti-inflammatory agents, and anticancer drugs. The presence of both a methyl group and a carboxylic acid moiety on the oxazole scaffold provides versatile points for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents.

Given its role as a critical intermediate, ensuring the structural integrity and purity of 2-Methyloxazole-5-carboxylic acid is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of the molecule's functional groups, FT-IR provides a unique "fingerprint" that can confirm its identity and detect potential impurities. This application note establishes a reliable protocol for achieving high-quality, reproducible FT-IR spectra of this compound.

Principles of FT-IR Spectroscopy for 2-Methyloxazole-5-carboxylic Acid

The infrared spectrum of 2-Methyloxazole-5-carboxylic acid is dominated by the vibrational modes of its key functional groups: the carboxylic acid (-COOH), the methyl group (-CH₃), and the oxazole ring itself.

-

Carboxylic Acid Group: This group gives rise to some of the most characteristic and easily identifiable bands in the IR spectrum. Due to strong intermolecular hydrogen bonding, which often leads to the formation of a stable dimer, the absorption bands of the carboxylic acid are typically broad and intense. The key vibrations include the O-H stretch, the C=O (carbonyl) stretch, the C-O stretch, and in-plane and out-of-plane O-H bending.[1][2]

-

Oxazole Ring: The oxazole ring is an aromatic five-membered heterocycle containing both oxygen and nitrogen. Its vibrations involve the stretching and bending of C=N, C=C, C-O, and C-H bonds within the ring. These absorptions typically occur in the fingerprint region (1600-1000 cm⁻¹) and are crucial for confirming the presence of the heterocyclic core.[3][4]

-

Methyl Group: The methyl group attached to the oxazole ring will exhibit characteristic C-H stretching and bending vibrations.

The interplay of these functional groups results in a unique and complex spectrum that serves as a definitive identifier for the molecule.

Experimental Protocol

This section details the necessary steps for preparing 2-Methyloxazole-5-carboxylic acid for FT-IR analysis and acquiring a high-quality spectrum. As the compound is a solid at room temperature, two common and effective methods are presented: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[5]

Materials and Equipment

-

2-Methyloxazole-5-carboxylic acid (solid powder)

-

FT-IR grade Potassium Bromide (KBr), oven-dried at 110°C for at least 4 hours

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer with a DTGS or MCT detector

-

For ATR: FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Desiccator for storing KBr

Method 1: KBr Pellet Preparation and Analysis

The KBr pellet method is a traditional transmission technique that yields high-quality spectra for solid samples.[6][7] The key to this method is minimizing moisture contamination and ensuring the sample is finely ground and homogeneously dispersed within the KBr matrix to reduce light scattering.[8]

Protocol Steps:

-

Grind the Sample: In an agate mortar, place approximately 1-2 mg of 2-Methyloxazole-5-carboxylic acid and grind it to a very fine powder.

-

Mix with KBr: Add approximately 100-200 mg of dried FT-IR grade KBr to the mortar. Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous blend.

-

Press the Pellet: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or semi-transparent pellet.

-

Acquire Background Spectrum: Place an empty sample holder in the FT-IR spectrometer and collect a background spectrum. This will account for atmospheric water and carbon dioxide.

-

Acquire Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder and place it in the spectrometer. Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.[9]

Protocol Steps:

-

Acquire Background Spectrum: Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with isopropanol and allow it to dry completely. With the clean, empty crystal, acquire a background spectrum.

-

Apply Sample: Place a small amount (a few milligrams) of the 2-Methyloxazole-5-carboxylic acid powder directly onto the ATR crystal, ensuring the entire crystal surface is covered.

-

Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Acquire Sample Spectrum: Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a solvent-dampened cloth (e.g., isopropanol).

Visual Workflow for FT-IR Analysis

The following diagram illustrates the generalized workflow for obtaining an FT-IR spectrum of 2-Methyloxazole-5-carboxylic acid.

Figure 1: General experimental workflow for FT-IR analysis.

Spectral Interpretation and Data Analysis

The FT-IR spectrum of 2-Methyloxazole-5-carboxylic acid should be analyzed by identifying the characteristic absorption bands corresponding to its constituent functional groups. The following table summarizes the expected vibrational modes and their approximate wavenumber ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Band Shape | Comments |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong | Very Broad | This is a hallmark of hydrogen-bonded carboxylic acid dimers and often overlaps with C-H stretching bands.[10][11] |

| 3150 - 3100 | =C-H stretch (Oxazole Ring) | Medium | Sharp | Aromatic C-H stretch from the oxazole ring. |

| 3000 - 2850 | C-H stretch (Methyl Group) | Medium | Sharp | Asymmetric and symmetric stretching of the -CH₃ group. |

| 1725 - 1680 | C=O stretch (Carboxylic Acid) | Strong | Sharp | Characteristic intense absorption for the carbonyl group in a hydrogen-bonded dimer. Conjugation with the oxazole ring may shift this to the lower end of the range.[11] |

| 1610 - 1580 | C=N stretch (Oxazole Ring) | Medium | Sharp | A key indicator of the oxazole heterocyclic structure.[3] |

| 1550 - 1480 | C=C stretch (Oxazole Ring) | Medium | Sharp | Aromatic-like ring stretching vibration. |

| 1470 - 1430 | C-H bend (Methyl Group, asymm.) | Medium | Sharp | Asymmetric bending (scissoring) of the -CH₃ group. |

| 1440 - 1395 | O-H bend (in-plane) | Medium | Broad | In-plane bending of the carboxylic acid O-H, often coupled with C-O stretching.[1] |

| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong | Broad | Strong band resulting from the C-O single bond stretch, often coupled with O-H bending.[2] |

| 1150 - 1050 | C-O-C stretch (Oxazole Ring) | Strong | Sharp | Stretching vibration of the ether-like C-O-C linkage within the oxazole ring. |

| 950 - 910 | O-H bend (out-of-plane) | Medium | Broad | Out-of-plane bending of the O-H group in the carboxylic acid dimer.[1] |